molecular formula C4H3BrMgO B3318124 2-Furylmagnesium bromide CAS No. 98754-48-4

2-Furylmagnesium bromide

Cat. No. B3318124
CAS RN: 98754-48-4
M. Wt: 171.28 g/mol
InChI Key: LRPUXNYBATXBBI-UHFFFAOYSA-M
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Description

2-Furylmagnesium bromide, also known as Bromo (2-furanyl) magnesium or Furan-2-ylmagnesium bromide, is a chemical compound with the CAS number 98754-48-4 . It has a molecular formula of C4H3BrMgO and a molecular weight of 171.28 .


Synthesis Analysis

The preparation and reactions of this compound have been studied . Activated 90% magnesium–copper alloy was used to prepare the Grignard reagents .


Chemical Reactions Analysis

The reaction of this compound has been studied with various compounds. For instance, the reaction of 1-bromo-3-methyl-2-butene with this compound gave rosefuran in a 40% yield .

Scientific Research Applications

Regioselective Preparation of Heteroaryl-Magnesium Reagents

2-Furylmagnesium bromide is used in the regioselective preparation of heteroaryl-magnesium reagents. This process involves a Br/Mg exchange of dibromo compounds using specific magnesium reagents. These heterocyclic scaffolds, after selective functionalizations, are utilized in Negishi cross-coupling reactions, acylations, or additions to aldehydes (Sämann, Haag, & Knochel, 2012).

Synthesis and Structural Analysis of Mg Complexes

This compound plays a role in the synthesis and structural analysis of formamidinate-supported Mg complexes. These complexes are significant in understanding the coordination and conformation of magnesium in various chemical environments (Tsai, Pastor, Lo, & Zhao, 2015).

Preparation of Functionalized Alkenylmagnesium Bromides

The bromine–magnesium exchange process involving this compound is essential for preparing functionalized alkenylmagnesium bromides. These organomagnesium species exhibit smooth reactions with various electrophiles, leading to diverse organic products (Thibonnet & Knochel, 2000).

Hydrogen Storage Properties

In the field of energy storage, this compound-related Grignard reagents have been investigated for their potential in generating nanocrystalline MgH2 structures with impressive hydrogen storage capacities. This research is pivotal for advancements in hydrogen storage technologies (Setijadi, Boyer, & Aguey‐Zinsou, 2012).

Synthesis of Organic Compounds

This compound is utilized in the synthesis of various organic compounds, like 2-arylquinolines and 2-alkylquinolines, under transition-metal-free conditions. This synthesis involves reactions with aromatic nitriles and water, followed by irradiation (Naruto & Togo, 2020).

Future Directions

The use of 2-Furylmagnesium bromide in various reactions, such as the synthesis of rosefuran, indicates its potential utility in organic synthesis . Future research may explore additional reactions and applications for this compound.

properties

IUPAC Name

magnesium;2H-furan-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3O.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPUXNYBATXBBI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CO[C-]=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313064
Record name Bromo-2-furanylmagnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98754-48-4
Record name Bromo-2-furanylmagnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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